molecular formula C22H26N2O5S B2645913 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-19-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2645913
CAS No.: 941990-19-8
M. Wt: 430.52
InChI Key: IPYDLCZMWBJUOX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic chemical compound of significant interest in specialized research applications. This molecule features a benzodioxole group, a piperidine ring, and a tosyl (p-toluenesulfonyl) protecting group, a combination that presents a complex structure for investigation. Compounds containing the 1,3-benzodioxole scaffold are known to be explored in various scientific fields. For instance, some derivatives have been studied as novel auxin receptor agonists in plant biology, demonstrating the potential bioactivity of this core structure . The piperidine moiety is a common feature in many pharmacologically active compounds. The specific applications, mechanism of action, and primary research value of this exact compound are areas of ongoing investigation and are not fully characterized in the available scientific literature. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-16-5-8-19(9-6-16)30(26,27)24-11-3-2-4-18(24)13-22(25)23-14-17-7-10-20-21(12-17)29-15-28-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDLCZMWBJUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole derivative, followed by the introduction of the tosylpiperidine moiety. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually involves the acylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The tosyl group can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiolates.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiolate substituted products.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The tosylpiperidine group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is structurally related to several acetamide derivatives reported in the literature. Key comparisons include:

Compound Name Core Structure Substituents on Acetamide Piperidin/Other Groups Biological Activity/Notes References
Target Compound Acetamide Benzo[d][1,3]dioxol-5-ylmethyl 1-Tosylpiperidin-2-yl Unknown (structural focus)
C26 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide) Acetamide Benzo[d][1,3]dioxol-5-ylmethyl (5-Bromothiophen-2-yl)methylamino Synthetic intermediate; no activity reported
SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide) Acetamide Benzo[d][1,3]dioxol-5-ylmethyl (2-Bromobenzyl)methylamino Synthetic intermediate; no activity reported
ASN90 ((S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide) Acetamide Benzo[d][1,3]dioxol-5-ylethyl Piperazine-thiadiazole O-GlcNAcase inhibitor for proteinopathies
F41 (N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide) Acetamide Benzo[d][1,3]dioxol-5-yl Piperidin-1-yl Unspecified activity; simpler analogue

Key Differences and Implications

  • Substituent Diversity: The target compound’s 1-tosylpiperidin-2-yl group distinguishes it from analogues like C26 and SW-C165, which feature bromoaromatic substituents.
  • Heterocyclic Modifications : Unlike ASN90, which incorporates a thiadiazole-piperazine system, the target compound’s piperidin-tosyl group may reduce conformational flexibility while increasing hydrophobicity, affecting membrane permeability .
  • Pharmacophore Simplicity : Compared to F41, which lacks the benzylmethyl linker and tosyl group, the target compound’s extended structure may enhance target engagement through additional van der Waals interactions .

Pharmacological and Physicochemical Properties

  • Solubility : The tosyl group’s sulfonamide moiety may improve aqueous solubility relative to bromoaromatic analogues (e.g., C26, SW-C165), which are more lipophilic .
  • Enzymatic Interactions: Sulfonamides are known to inhibit carbonic anhydrases and proteases.
  • Metabolic Stability : The benzodioxole ring resists oxidative metabolism, while the tosyl group may slow hepatic clearance compared to compounds with electron-withdrawing substituents (e.g., bromine) .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a tosylpiperidine group. The synthesis typically involves the condensation of 1-tosylpiperidine with benzo[d][1,3]dioxole derivatives, followed by acetamide formation. The molecular formula is C17H21N1O3C_{17}H_{21}N_{1}O_{3} with a molecular weight of 287.3535 g/mol .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antitumor Activity : Research indicates that derivatives containing the benzo[d][1,3]dioxole structure can enhance the anti-tumor efficacy of existing chemotherapeutics. For example, studies have shown that these compounds can inhibit the thioredoxin system in cancer cells, leading to increased oxidative stress and apoptosis .
  • Anticonvulsant Properties : The compound's structural similarity to stiripentol suggests potential anticonvulsant activity. Stiripentol is known for its efficacy in treating Dravet syndrome and operates by inhibiting cytochrome P450 enzymes, which may also apply to this compound .
  • Inhibition of Cancer Cell Proliferation : A study evaluated the anti-proliferative effects of this compound on various cancer cell lines using MTT assays. It was noted that while some derivatives showed significant activity against leukemia and solid tumor cell lines (e.g., HeLa), others exhibited minimal effects on normal cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits thioredoxin system; induces apoptosis
AnticonvulsantPotential similar mechanism to stiripentol
Anti-proliferationEffective against various cancer cell lines

Case Study: Antitumor Efficiency

In a notable case study, researchers synthesized organic arsenicals conjugated with 1,3-benzodioxole derivatives to enhance their therapeutic profiles. These conjugates demonstrated improved anti-proliferation effects against leukemia cell lines while sparing normal cells from toxicity. This study highlights the potential of utilizing this compound in developing safer cancer therapies .

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